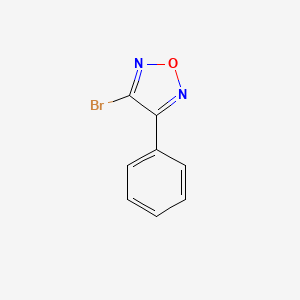

3-Bromo-4-phenyl-1,2,5-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92408-33-8 |

|---|---|

Molecular Formula |

C8H5BrN2O |

Molecular Weight |

225.04 g/mol |

IUPAC Name |

3-bromo-4-phenyl-1,2,5-oxadiazole |

InChI |

InChI=1S/C8H5BrN2O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H |

InChI Key |

DVQICGCVQMETNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Phenyl 1,2,5 Oxadiazole and Its Substituted Analogues

Classical Approaches for 1,2,5-Oxadiazole Ring Formation

Thermolysis and Ring-Conversion Methods

The 1,2,5-oxadiazole ring is thermally stable; however, its synthesis can be achieved through the thermal decomposition of related heterocycles. A primary route involves the thermolysis of 1,2,5-oxadiazole N-oxides (furoxans), which can undergo fragmentation and rearrangement to furnish the corresponding furazan (B8792606). nih.gov This process is a recognized method for generating nitrile oxides. nih.gov The thermal fragmentation of furoxans typically proceeds via cleavage of the O(1)−N(2) and C(3)−C(4) bonds. nih.gov For instance, the thermolysis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) in tetradec-1-ene at 245 °C results in fragmentation to produce benzonitrile (B105546) oxide, which is then trapped by the alkene. nih.gov

The thermal decomposition of furoxans can also be influenced by the substituents present on the ring. Studies on compounds like 3,4-bis(4'-aminofurazano-3')furoxan (BAFF) have shown that decomposition occurs at elevated temperatures, with exothermic peaks observed at 260.4 °C and 338.8 °C. pku.edu.cn Similarly, the thermal decomposition of 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) is a complex process with the initial bond scission dependent on temperature. rsc.org At lower to medium temperatures, the O–N(O) bond of the furoxan ring is the first to break. rsc.org

Ring-conversion reactions represent another pathway to 1,2,5-oxadiazoles. These methods are part of the broader synthetic strategies for this heterocyclic system. rsc.org For example, other heterocyclic systems can be chemically transformed into the 1,2,5-oxadiazole scaffold, although specific examples leading directly to 3-bromo-4-phenyl-1,2,5-oxadiazole are not extensively detailed in the literature.

Bromine Atom Introduction and Phenyl Substitution Strategies

The introduction of the bromo and phenyl groups can be achieved either by incorporating a bromophenyl-containing precursor during the ring formation or by halogenating a pre-formed phenyl-1,2,5-oxadiazole.

A common strategy in organic synthesis is to construct the heterocyclic ring from precursors that already contain the desired substituents. In this approach, a starting material containing a bromophenyl group is used to build the 1,2,5-oxadiazole ring. While specific examples for this compound are not prevalent, the synthesis of analogous bromophenyl-substituted oxadiazoles (B1248032) illustrates this principle. For instance, various 2,5-disubstituted-1,3,4-oxadiazoles with bromo-substituents on the phenyl ring have been synthesized. nih.govmdpi.combeilstein-journals.org In one example, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) was prepared by the cyclization of the corresponding N,N'-diacylhydrazine. google.com Another study describes the synthesis of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles. beilstein-journals.org

The synthesis of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives has also been reported, demonstrating the use of a brominated phenyl precursor in forming an oxadiazole ring. mdpi.com The preparation of key intermediates such as 3-bromo-4-fluorobenzaldehyde (B1265969) from 4-fluorobenzaldehyde (B137897) using a brominating agent is a documented process, indicating the feasibility of preparing specifically substituted aromatic aldehydes needed for such syntheses. nih.gov

| Starting Material | Product | Isomer | Reference |

|---|---|---|---|

| p-bromoaceto hydrazide and substituted aromatic aldehyde | 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 –yl)methyl]aniline derivatives | 1,3,4-oxadiazole (B1194373) | nih.gov |

| N,N'-diacylhydrazine with a 4-bromophenyl group | 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | 1,3,4-oxadiazole | google.com |

| 2-Bromo-3-nitrobenzoic acid and various benzohydrazides | 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives | 1,3,4-oxadiazole | mdpi.com |

An alternative to building the ring with the bromo-substituent already in place is to introduce the bromine atom onto the pre-formed 4-phenyl-1,2,5-oxadiazole core. This would typically involve an electrophilic aromatic substitution reaction. The phenyl ring attached to the oxadiazole is susceptible to electrophilic attack. The bromination of aromatic compounds is a well-established transformation, often employing reagents like N-bromosuccinimide (NBS) or elemental bromine with a Lewis acid catalyst. acs.orgicm.edu.pl

For heterocyclic compounds, the position of substitution is directed by the electronic nature of the ring and any existing substituents. For example, furan (B31954) undergoes electrophilic bromination preferentially at the 2-position. mdpi.com While direct bromination of 4-phenyl-1,2,5-oxadiazole to yield the 3-bromo derivative is not explicitly detailed in readily available literature, the principles of electrophilic aromatic substitution on phenyl-substituted heterocycles suggest its feasibility. The oxadiazole ring would act as a deactivating group, directing the substitution on the phenyl ring, or the phenyl ring could be brominated prior to its attachment to the heterocyclic core. The regioselectivity of such a reaction would be a key consideration.

Advanced and Green Chemistry Synthetic Protocols

Modern synthetic chemistry emphasizes the use of enabling technologies and environmentally benign methods to improve reaction efficiency and reduce waste.

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. pku.edu.cnresearchgate.netnih.gov This technique has been successfully applied to the synthesis of various oxadiazole derivatives. pku.edu.cnacs.orgresearchgate.netnih.govresearchgate.net

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, for example, has been achieved through microwave irradiation of a mixture of a hydrazide and a carboxylic acid. researchgate.net In another instance, isoniazid (B1672263) was reacted with aromatic aldehydes under microwave irradiation to form intermediates that were subsequently cyclized to 1,3,4-oxadiazoles. pku.edu.cn The power and duration of the microwave irradiation are key parameters that are optimized for each reaction.

| Reactants | Product | Microwave Conditions | Yield | Reference |

|---|---|---|---|---|

| Isoniazid, aromatic aldehyde, DMF | N-substituted benzylidine hydrazides | 300 W, 3 min | Not specified | pku.edu.cn |

| Hydrazide, substituted aromatic acids | 2,5-disubstituted-1,3,4-oxadiazoles | Not specified | Not specified | researchgate.net |

| Hydrazide analogues, aromatic aldehydes, sodium bisulfite | 2,5-disubstituted 1,3,4-oxadiazoles | Not specified | 90-95% | acs.org |

While many of the reported microwave-assisted syntheses focus on the 1,3,4-oxadiazole isomer, the general principles are applicable to the synthesis of other isomers, including the 1,2,5-oxadiazole ring system of the target compound. The use of microwave energy could potentially facilitate the cyclization and dehydration steps in the formation of the furazan ring.

Electrochemical synthesis is a green chemistry approach that uses electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. nih.gov This method has been applied to the synthesis of various heterocyclic compounds, including oxadiazoles.

The electrochemical synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been demonstrated through the anodic oxidation of N-benzyl amidoximes. nih.gov This process involves the generation of an iminoxy radical, followed by intramolecular cyclization. nih.gov Similarly, an indirect electrochemical oxidation of N-acyl hydrazones has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, using a mediator like DABCO. These methods offer mild reaction conditions and high functional group tolerance. nih.gov

Although specific electrocatalytic methods for the synthesis of this compound are not well-documented, the existing literature on the electrochemical synthesis of other oxadiazole isomers suggests that this approach could be a viable and environmentally friendly alternative for the construction of the 1,2,5-oxadiazole ring. nih.gov

Solvent-Free and Catalyst-Free Approaches

The pursuit of green chemistry has led to investigations into solvent-free and catalyst-free synthetic methods for heterocyclic compounds. For the synthesis of 2,5-dialkyl-1,3,4-oxadiazole derivatives, a related class of compounds, studies have shown that solvent-free conditions can be advantageous. In one such study, the cyclodehydration of N,N'-diacylhydrazines to form the oxadiazole ring was conducted without a solvent, resulting in higher yields compared to reactions carried out in toluene. nih.gov This suggests that thermal, solvent-free cyclization could be a viable strategy for the synthesis of 1,2,5-oxadiazoles from appropriate precursors, potentially reducing environmental impact and simplifying purification processes.

While direct solvent-free and catalyst-free synthesis of this compound is not extensively documented, the general synthesis of 1,2,5-oxadiazoles (furazans) often proceeds through the cyclization of α-dioximes. This transformation can sometimes be achieved under thermal conditions without the need for a catalyst, relying on heat to induce the elimination of water and subsequent ring closure. The feasibility of such an approach for this compound would depend on the stability of the starting materials and products at the required temperatures.

Optimization of Reaction Conditions

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and minimize reaction time and side products. For the synthesis of oxadiazole derivatives, various parameters are typically scrutinized, including the choice of reagents, solvents, temperature, and reaction time.

In the synthesis of 1,3,4-oxadiazole/thiohydantoin hybrid derivatives, researchers investigated several dehydrating agents for the cyclization of semicarbazides. researchgate.net Reagents such as trimethylsilyl (B98337) chloride (TMSCl), p-toluenesulfonyl chloride (p-TsCl), and phosphorus oxychloride (POCl₃) were tested under various conditions. It was found that phosphorus oxychloride under microwave irradiation provided a significant improvement, reducing the reaction time and increasing the yield of the desired 1,3,4-oxadiazole. researchgate.net This highlights the potential of microwave-assisted synthesis as a tool for optimizing the preparation of oxadiazole rings.

The table below summarizes the optimization of the dehydrative cyclization of a semicarbazide (B1199961) to a 1,3,4-oxadiazole, which can provide insights into potential strategies for optimizing the synthesis of 1,2,5-oxadiazole systems. researchgate.net

| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| TMSCl | Dichloromethane (B109758) | Reflux | 12 | 0 |

| p-TsCl | Pyridine | Room Temp | 24 | Side Product |

| POCl₃ | Toluene | Reflux | 12 | 60 |

| POCl₃ | Microwave | - | 0.5 | 85 |

| Table: Optimization of Dehydrative Cyclization for a 1,3,4-Oxadiazole Derivative. researchgate.net |

For the synthesis of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides (furoxans), a related structure, reaction conditions for the cyclization of 1-[4-(methylsulfonyl)phenyl]-2-phenylethene with aqueous sodium nitrite (B80452) were explored in acetic acid. researchgate.net This reaction yielded a mixture of regioisomers, indicating that control of regioselectivity is a key aspect of optimization for asymmetrically substituted 1,2,5-oxadiazoles.

Furthermore, the synthesis of 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles involved a multi-step process where cyclization was catalyzed by polyphosphoric acid (PPA). tubitak.gov.tr The choice of a strong dehydrating agent like PPA was crucial for the efficient formation of the oxadiazole ring from p-toluic acid and hydrazine (B178648) hydrate. tubitak.gov.tr This underscores the importance of selecting the appropriate cyclizing agent based on the specific substrates and desired product.

Reactivity and Chemical Transformations of 3 Bromo 4 Phenyl 1,2,5 Oxadiazole

Functionalization through the Bromine Substituent

The bromine atom in 3-Bromo-4-phenyl-1,2,5-oxadiazole is not merely a leaving group for nucleophilic substitution; it is a key handle for introducing molecular complexity through modern cross-coupling methodologies.

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. libretexts.org These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the attachment of various aryl, heteroaryl, or alkyl groups to the oxadiazole core.

The Suzuki-Miyaura coupling, in particular, is widely employed and involves the reaction of an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org In this context, this compound would serve as the halide partner. The general catalytic cycle involves three fundamental steps: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the final coupled product and regenerate the catalyst. libretexts.org

The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. mdpi.com Electron-rich boronic acids have been shown to produce good yields in couplings with similar bromo-heterocyclic substrates. mdpi.com

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃ | Toluene | 70-80 | Good (80%) | mdpi.com |

| Pd(dppf)Cl₂ | KOAc | Dioxane | 100 | Not Specified | nih.gov |

| NHC-Pd(II) Complex | KOH | H₂O/2-propanol | 82 | Good | nih.gov |

This functionalization strategy allows for the synthesis of a diverse library of 4-phenyl-1,2,5-oxadiazole derivatives with tailored electronic and steric properties, which is of significant interest for applications in medicinal chemistry and materials science. nih.govnih.gov

Nucleophilic Aromatic Substitution of Bromine

The bromine atom at the 3-position of the 1,2,5-oxadiazole ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the oxadiazole ring facilitates the displacement of the bromide ion by various nucleophiles. While specific studies on this compound are limited, the reactivity of analogous bromo-substituted oxadiazoles (B1248032) provides insight into its potential transformations.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a powerful method for the functionalization of this scaffold. Reactions such as the Suzuki-Miyaura coupling allow for the formation of carbon-carbon bonds, enabling the introduction of new aryl or vinyl substituents. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for various bromo-substituted oxadiazole derivatives to synthesize complex biaryl systems. nih.gov

Although direct experimental data for this compound is not extensively documented in publicly available literature, the following table illustrates typical conditions for nucleophilic aromatic substitution on a related bromo-phenyl-oxadiazole compound.

Table 1: Nucleophilic Aromatic Substitution on a Related Bromophenyl-Oxadiazole Compound

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane | 100 °C | 2,5-diphenyl-1,3,4-oxadiazole | nih.gov |

| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | bis(pinacolato)diboron | Pd(dppf)Cl₂ | Dioxane | 100 °C | 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-phenyl-1,3,4-oxadiazole | nih.gov |

Reactions Involving the Phenyl Substituent

The phenyl ring attached to the 1,2,5-oxadiazole core can also undergo chemical modifications, although the electron-withdrawing character of the oxadiazole ring influences its reactivity.

The 1,2,5-oxadiazole ring is a strong electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic aromatic substitution. This deactivating effect directs incoming electrophiles primarily to the meta-position of the phenyl ring. Standard electrophilic substitution reactions such as nitration or halogenation would be expected to yield the corresponding meta-substituted derivatives, although likely requiring forcing reaction conditions. Specific literature detailing these reactions on this compound is scarce, but the general principles of electrophilic aromatic substitution on deactivated rings would apply.

Should the phenyl ring of this compound bear other functional groups, these can be chemically modified to introduce further complexity into the molecule. For example, a nitro group could be reduced to an amine, which could then participate in a wide range of subsequent reactions such as amide formation or diazotization. Similarly, a hydroxyl group could be alkylated or acylated. These transformations would follow standard organic chemistry principles for the respective functional groups.

Derivatization Strategies for Extended Architectures

The reactivity of this compound makes it a valuable building block for the synthesis of larger, more complex molecular structures, including advanced heterocyclic systems and hybrid molecules with potential applications in materials science and medicinal chemistry.

The bromine atom serves as a key functional group for the construction of larger heterocyclic assemblies. Palladium-catalyzed cross-coupling reactions are particularly useful in this regard. For instance, a Suzuki-Miyaura coupling with a boronic acid-substituted heterocycle would lead to the formation of a biheterocyclic system. This strategy has been employed in the synthesis of various 1,3,4-oxadiazole-containing compounds. nih.gov Such approaches allow for the modular construction of complex molecules with tailored electronic and photophysical properties.

Hybrid molecular structures, which combine the 1,2,5-oxadiazole core with other functional moieties, can be synthesized using the versatile reactivity of the bromo-substituent. For example, coupling with molecules containing other pharmacophores or functional materials can lead to novel hybrid compounds. The synthesis of 1,3,4-oxadiazole (B1194373) hybrids through palladium-catalyzed reactions demonstrates the feasibility of this approach for creating molecules with potential applications in medicinal chemistry. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Phenyl 1,2,5 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-Bromo-4-phenyl-1,2,5-oxadiazole, analysis of different nuclei would provide a detailed map of its atomic connectivity.

¹H NMR Spectral Analysis

The proton NMR spectrum (¹H NMR) would be expected to primarily show signals corresponding to the protons of the phenyl group. The chemical shifts (δ) and coupling patterns of these aromatic protons would be influenced by the electronic effects of the 1,2,5-oxadiazole ring and the bromine atom. Typically, aromatic protons appear in the range of δ 7.0-8.5 ppm. The substitution pattern on the phenyl ring would lead to a complex multiplet, and specific assignments would require further analysis, potentially including two-dimensional NMR techniques.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|

¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum (¹³C NMR) would provide information on all the carbon atoms in the molecule. This would include the two distinct carbons of the 1,2,5-oxadiazole ring and the six carbons of the phenyl ring. The carbon atom attached to the bromine (C-Br) and the carbons of the oxadiazole ring would have characteristic chemical shifts. The signals for the phenyl carbons would be spread over the aromatic region (typically δ 120-150 ppm), with their precise locations influenced by the substituents.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Oxadiazole Ring Carbons |

Other Relevant NMR Nuclei

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy would be a critical tool. This technique is highly sensitive to the chemical environment of fluorine atoms and would provide valuable structural information. However, for the non-fluorinated this compound, this specific analysis is not applicable.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the phenyl and oxadiazole rings, and the C-O and N-O stretching of the oxadiazole ring. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | Aromatic C-H stretch |

| Data not available | Data not available | C=C/C=N stretch (Aromatic/Oxadiazole) |

| Data not available | Data not available | C-O/N-O stretch (Oxadiazole) |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence or phosphorescence emission, provides insights into the electronic structure and transitions within a molecule. For this compound, the phenyl ring and the oxadiazole moiety would act as chromophores. The absorption spectrum would likely show π-π* transitions characteristic of the conjugated system. The emission properties, if any, would depend on the efficiency of radiative decay pathways versus non-radiative processes.

Currently, no experimental data on the electronic absorption or emission maxima for this specific compound has been found in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated systems, such as the one present in this compound, UV-Vis spectroscopy provides valuable information about the electronic transitions, typically the π-π* transitions.

Based on these related structures, the UV-Vis spectrum of this compound, when dissolved in a suitable solvent like dichloromethane (B109758) or chloroform, would be expected to show a characteristic maximum absorption wavelength (λmax) in the ultraviolet region. This absorption is due to the electronic transitions within the conjugated system formed by the phenyl ring and the 1,2,5-oxadiazole heterocycle.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure by analyzing fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its molecular weight. For this compound (C₈H₅BrN₂O), HRMS would be the definitive technique to confirm its chemical formula.

Although experimental HRMS data for this specific compound is not documented in the available literature, theoretical m/z values for its primary ionic adducts can be calculated. These values serve as a benchmark for experimental verification. For example, HRMS analysis of related 4-alkyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole derivatives has been successfully used to confirm their calculated molecular formulas. nih.gov

Table 1: Theoretical HRMS Data for this compound (C₈H₅BrN₂O) (Note: This table is generated based on theoretical calculations as specific experimental data is not available in the cited literature.)

| Adduct | Chemical Formula | Theoretical m/z |

| [M]⁺ | [C₈H₅BrN₂O]⁺ | 223.9585 |

| [M+H]⁺ | [C₈H₆BrN₂O]⁺ | 224.9663 |

| [M+Na]⁺ | [C₈H₅BrN₂ONa]⁺ | 246.9483 |

| [M+K]⁺ | [C₈H₅BrN₂OK]⁺ | 262.9222 |

Data is calculated based on the monoisotopic mass of the elements.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is widely used in synthetic chemistry to monitor the progress of reactions, identify products, and assess purity. In the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, LCMS is routinely employed to confirm the formation of the desired product by identifying its molecular weight in the reaction mixture. nih.gov

In the context of synthesizing this compound, LCMS would be used to track the consumption of starting materials and the appearance of the product peak at a characteristic retention time. The mass spectrometer would detect the m/z value corresponding to the protonated molecule ([M+H]⁺), confirming the successful formation of the target compound with a molecular weight of approximately 225 g/mol . biosynth.com

X-ray Crystallography for Definitive Structural Elucidation

Direct X-ray crystallographic data for this compound has not been reported. However, the crystal structure of a closely related and more complex compound containing the 1,2,5-oxadiazole core, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, has been elucidated. researchgate.netresearchgate.net The analysis of this related structure provides a valuable illustration of the type of detailed structural information that can be obtained. researchgate.netresearchgate.net In another example, the crystal structure of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one demonstrates how the oxadiazole ring is essentially planar and how intermolecular hydrogen bonds and other interactions dictate the packing in the crystal lattice. researchgate.netnih.gov

Table 2: Illustrative Crystallographic Data for a Related 1,2,5-Oxadiazole Derivative (Note: Data is for N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide and serves as an example.) researchgate.netresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₁₇BrFN₅O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.3571(8) |

| b (Å) | 13.4295(12) |

| c (Å) | 7.3036(5) |

| β (°) | 93.372(5) |

| Volume (ų) | 1895.3(2) |

| Z | 4 |

| Temperature (K) | 293(2) |

This data illustrates the detailed structural parameters obtained from X-ray crystallography. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 3 Bromo 4 Phenyl 1,2,5 Oxadiazole

Quantum Mechanical Approaches

Quantum mechanical calculations are fundamental to modern chemical research, offering detailed information about the electronic and geometric properties of molecules. For a molecule such as 3-Bromo-4-phenyl-1,2,5-oxadiazole, a variety of computational methods can be employed to elucidate its characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to investigate the properties of heterocyclic compounds, including oxadiazole derivatives. rsc.orgajchem-a.com For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), would be employed to determine its ground-state electronic structure, optimized geometry, and vibrational frequencies. rsc.org Such calculations are crucial for understanding the stability and reactivity of the molecule. In studies of similar oxadiazole derivatives, DFT has been successfully used to investigate heats of formation, detonation properties, and thermal stabilities, providing insights into their potential applications, for instance, as high-energy-density materials. rsc.orgresearchgate.net

To understand the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT allows for the calculation of excited-state properties, including electronic transition energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov For related oxadiazole derivatives, TD-DFT calculations have been instrumental in interpreting their electronic spectra and understanding the nature of their electronic transitions, which are often of a π to π* character. nih.gov These theoretical spectra can be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's photophysical behavior.

While DFT is a workhorse for many applications, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2), Hartree-Fock (HF), Configuration Interaction (CI), and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide more accurate results, albeit at a significantly higher computational expense. These methods are often used as benchmarks for DFT calculations. For instance, in studies of related heterocyclic systems, MP2 has been used alongside DFT to investigate rotational barriers and non-covalent interactions. nih.gov For a precise determination of properties like interaction energies or reaction barriers involving this compound, these more rigorous methods would be indispensable.

Molecular Structure and Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this would involve finding the minimum energy structure on the potential energy surface.

Computational studies on analogous phenyl-oxadiazole compounds have shown that the oxadiazole ring and the attached phenyl ring are often nearly coplanar to maximize π-conjugation. ajchem-a.com The bromine atom would be situated on the carbon atom of the oxadiazole ring adjacent to the phenyl-substituted carbon. The optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles. Below is a hypothetical table of selected optimized geometrical parameters for this compound, based on typical values for similar structures calculated at the B3LYP/6-311G(d,p) level of theory.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-Br | 1.875 |

| C-C (phenyl-oxadiazole) | 1.460 | |

| N-O (oxadiazole) | 1.420 | |

| C=N (oxadiazole) | 1.315 | |

| Bond Angles (degrees) | C-C-Br | 118.5 |

| C-C-N (phenyl-oxadiazole) | 120.0 | |

| Dihedral Angle (degrees) | Phenyl-Oxadiazole | ~15-30 |

Note: These are illustrative values based on general findings for similar compounds and not from a specific calculation on this compound.

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its chemical behavior and properties. This involves analyzing the distribution of electrons within the molecule and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the bromine atom, which have higher energy electrons. The LUMO is likely to be distributed over the electron-deficient 1,2,5-oxadiazole ring. The presence of the electron-withdrawing bromine atom and the oxadiazole ring would likely lead to a relatively low LUMO energy.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com In a study on 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives, it was found that electron-donating groups on the phenyl ring increase the HOMO energy and decrease the HOMO-LUMO gap, thereby increasing reactivity. rdd.edu.iq Conversely, electron-withdrawing groups would be expected to lower both the HOMO and LUMO energies. The bromine atom in this compound would have a significant influence on these orbital energies.

Table 2: Illustrative Frontier Molecular Orbital Energies for Phenyl-Oxadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 4-Phenyl-1,2,5-oxadiazole (Hypothetical) | -6.8 | -1.5 | 5.3 |

| This compound (Predicted) | -7.0 | -1.8 | 5.2 |

| 4-(4-Aminophenyl)-1,2,5-oxadiazole (Predicted) | -6.2 | -1.3 | 4.9 |

Note: These values are for illustrative purposes to show expected trends and are not from specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

No specific data available in the searched literature for this compound.

Aromaticity Assessment (e.g., Aromatic Stabilization Energy, NICS)

No specific data available in the searched literature for this compound.

Chemical Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness, Electrophilicity)

No specific data available in the searched literature for this compound.

Theoretical Spectroscopic Prediction and Comparison with Experimental Data

No specific data available in the searched literature for this compound.

Reaction Mechanism Studies via Computational Modeling

No specific data available in the searched literature for this compound.

Advanced Applications of 1,2,5 Oxadiazole Derivatives in Materials Science

Role as Chemical Building Blocks in Complex Organic Synthesis

The presence of a bromo substituent on the 1,2,5-oxadiazole ring, as in 3-Bromo-4-phenyl-1,2,5-oxadiazole , is of significant interest for its utility as a chemical building block. Bromo-substituted heterocyclic compounds are valuable precursors in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex organic molecules. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of tailored materials with specific electronic and photophysical properties.

Key cross-coupling reactions where bromo-oxadiazoles can serve as pivotal starting materials include:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-substituted oxadiazole with an organoboron compound, typically a boronic acid or ester. This method is widely used to form new carbon-carbon bonds, for instance, to create biphenyl (B1667301) structures or to link the oxadiazole core to other aromatic systems. This is particularly relevant for synthesizing conjugated polymers and molecules for electronic applications. For example, new symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole have been prepared from their bromo-substituted precursors using Suzuki cross-coupling. acs.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. For a molecule like This compound , this would allow for the introduction of an alkyne moiety, a key component in the synthesis of conjugated systems, including molecular wires and nonlinear optical materials. The Sonogashira reaction is known for its mild reaction conditions. nih.govfrontiersin.orgresearchgate.net

Buchwald-Hartwig Amination: This is a crucial method for forming carbon-nitrogen bonds. The bromo substituent on the oxadiazole can react with a wide range of amines in the presence of a palladium catalyst to introduce amino groups. This is a key step in the synthesis of many organic semiconductors and pharmacologically active molecules. nih.gov

The versatility of This compound as a building block is further enhanced by the phenyl group, which can also be functionalized to allow for the construction of even more complex and multifunctional materials. The ability to selectively perform reactions at the bromo position provides a strategic advantage in multistep syntheses.

Functional Materials Development

The unique electronic properties of the 1,2,5-oxadiazole ring, stemming from its electron-deficient nature, make its derivatives highly suitable for a range of functional materials.

Organic Semiconductors and Optoelectronic Devices

The 1,2,5-oxadiazole moiety is a valuable component in the design of organic semiconductors. Its electron-withdrawing character can be harnessed to create materials with high electron affinity, which are essential for n-type semiconductors in organic field-effect transistors (OFETs) and as electron-transporting or emissive materials in organic light-emitting diodes (OLEDs). The combination of the electron-deficient 1,2,5-oxadiazole ring with electron-donating groups can lead to the formation of donor-acceptor structures with tunable band gaps and charge-transport properties.

Luminescent Materials

Derivatives of oxadiazoles (B1248032) are known for their luminescent properties, exhibiting fluorescence across the visible spectrum. rsc.orgresearchgate.net The emission characteristics can be finely tuned by altering the substituents on the oxadiazole core. For instance, the introduction of extended π-conjugated systems through cross-coupling reactions at the bromo-position of This compound could lead to materials with strong luminescence and high quantum yields. rsc.org

Research on other oxadiazole isomers, such as 1,3,4-oxadiazoles, has shown that they are excellent candidates for fluorescent materials in various applications, including OLEDs and fluorescent probes. nih.govmdpi.com The phenyl group already present in This compound contributes to the conjugated system, and further extension of this conjugation would likely enhance its luminescent properties.

Liquid Crystals

The rigid, planar structure of the oxadiazole ring makes it a suitable core for the design of liquid crystalline materials. rsc.org By attaching flexible alkyl or alkoxy chains to the core, molecules with mesomorphic properties can be synthesized. The introduction of a pentagonal heterocyclic ring like 1,2,5-oxadiazole can lead to significant changes in the mesomorphic behavior compared to purely phenyl-based systems. bohrium.com

While there is more extensive research on 1,2,4- and 1,3,4-oxadiazole-based liquid crystals, the fundamental principles apply to the 1,2,5-isomer as well. rsc.orgeurekaselect.comnih.gov The synthesis of liquid crystals often involves the creation of rod-like (calamitic) or disc-like (discotic) molecules. This compound could serve as a starting point for synthesizing such molecules. For example, the bromo group could be replaced with a long alkyl chain via a coupling reaction, and the phenyl group could be similarly functionalized to create the desired molecular shape and induce liquid crystalline phases.

Chemosensors and Coordination Polymers

The nitrogen atoms in the 1,2,5-oxadiazole ring can act as coordination sites for metal ions, making its derivatives useful as ligands in the construction of coordination polymers and metallo-supramolecular structures. nih.gov These materials have potential applications in catalysis, gas storage, and sensing. The specific arrangement of nitrogen atoms in the 1,2,5-oxadiazole ring offers a unique coordination geometry compared to its other isomers.

Furthermore, the fluorescent properties of oxadiazole derivatives can be exploited for chemosensing applications. The binding of a metal ion or another analyte to the oxadiazole-based ligand can cause a change in the fluorescence emission (either enhancement or quenching), allowing for the detection of the analyte. By functionalizing This compound with appropriate binding sites, it could be developed into a selective and sensitive chemosensor. Research on 1,3,4-oxadiazole (B1194373) derivatives has demonstrated their potential as fluorescent chemosensors for metal cations and nitro-explosives. mdpi.com

High-Energy Materials (HEMs)

One of the most significant applications of 1,2,5-oxadiazole (furazan) derivatives is in the field of high-energy materials (HEMs). bohrium.comresearchgate.net The high positive heat of formation of the furazan (B8792606) ring contributes to the energetic properties of these compounds. By introducing explosophoric groups such as nitro (-NO2) or nitramino (-NHNO2) onto the 1,2,5-oxadiazole backbone, a wide range of energetic materials with excellent detonation performance have been developed. frontiersin.orgnih.gov

The general strategy involves creating molecules with a high nitrogen and oxygen content, which leads to a favorable oxygen balance for combustion. While This compound itself is not a high-energy material, it could potentially be a precursor for such compounds. For instance, the phenyl group could be nitrated to introduce nitro groups, which would significantly increase the energetic properties of the molecule.

Research has shown that combining the 1,2,5-oxadiazole ring with other nitrogen-rich heterocycles or energetic moieties can lead to materials with high detonation velocities and pressures, often coupled with good thermal stability and low sensitivity to impact and friction. researchgate.netbohrium.comnih.gov

Below is a table comparing the properties of some representative high-energy materials, illustrating the performance that can be achieved with nitrogen- and oxygen-rich compounds.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| TNT | 1.65 | 6900 | 19.0 |

| RDX | 1.82 | 8750 | 34.0 |

| HMX | 1.91 | 9100 | 39.0 |

| Hydrazinium salt (11) * | 1.82 | 8822 | 35.1 |

Note: Hydrazinium salt (11) is a complex energetic material based on 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole backbones, demonstrating the high performance achievable with these heterocyclic systems. nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing 3-Bromo-4-phenyl-1,2,5-oxadiazole and its derivatives?

- Methodological Answer : The synthesis typically involves refluxing precursors in polar aprotic solvents like DMSO or ethanol, followed by crystallization. For example, hydrazide derivatives can be synthesized by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by distillation, cooling, and crystallization (yield: 65%, m.p. 141–143°C) . Advanced methods like continuous-flow microreactor systems (e.g., mixing 3-cyclopropylisoxazol-5(4H)-one with hydrochloric acid, sodium nitrite, and NaOH) offer improved efficiency and scalability for derivatives .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

- Methodological Answer : Critical properties include:

- Density : 1.5±0.1 g/cm³ .

- Boiling point : 308.3±34.0°C at 760 mmHg .

- Storage : 2–8°C in dry, ventilated conditions to prevent decomposition .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound derivatives with viral proteases?

- Methodological Answer : Use software like MOE 2015.10 for docking simulations. Target proteins such as SARS-CoV-2 main protease (PDB: 6LU7) and SARS-CoV peptidase (PDB: 2GTB). Key steps:

- Prepare ligand and receptor structures (e.g., protonation, energy minimization).

- Calculate binding energies (e.g., Anodyne Zinc ID 2613203 showed binding energies of -7.79 to -8.19 kcal/mol against 6LU7 and 2GTB) .

- Validate results using co-crystallized ligands and LigX interaction analysis .

Q. What strategies are employed to enhance the dual pharmacological activity (e.g., DNA interaction and STAT3 inhibition) of Pt(II) complexes containing 1,2,5-oxadiazole ligands?

- Methodological Answer :

- Introduce aminomethyl moieties at the 3-position of the oxadiazole ring to enable planar coordination with Pt(II) .

- Optimize substituents (e.g., p-chlorophenyl or benzoyl groups) to strengthen STAT3 binding while maintaining DNA intercalation .

- Validate dual activity via cytotoxicity assays (e.g., 90–100% parasite death at 10 μM for furoxan derivatives) .

Q. How does the nitric oxide (NO) donor capability of 1,2,5-oxadiazole derivatives influence their biological activity in antiparasitic or anticancer contexts?

- Methodological Answer :

- Furoxan derivatives (e.g., 3-cyano-4-phenyl-1,2,5-oxadiazole 2-oxide) release NO under physiological conditions, enhancing antiparasitic activity (e.g., 10 μM concentration achieving 90–100% parasite death) .

- NO-mediated mechanisms include oxidative stress induction and apoptosis signaling, which synergize with STAT3 inhibition in anticancer Pt(II) complexes .

Q. What methodological approaches resolve discrepancies between computational binding predictions and experimental bioactivity data for oxadiazole-based inhibitors?

- Methodological Answer :

- Triangulation : Combine docking scores with in vitro assays (e.g., IC₅₀ measurements) .

- Molecular Dynamics (MD) Simulations : Assess ligand stability in binding pockets over time .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., bromo vs. methoxy groups) with experimental outcomes .

Data Contradiction Analysis

Q. How do yields vary between traditional reflux methods and continuous-flow synthesis for 1,2,5-oxadiazole derivatives?

- Analysis :

- Traditional Reflux : Yields ~65% (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) .

- Continuous-Flow Microreactors : Higher yields (not explicitly stated but inferred due to precise temperature/residence time control) and reduced side reactions .

- Recommendation : Optimize solvent systems (e.g., ethanol vs. DMSO) and reaction times to bridge yield gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.